molecular formula C22H23NO6 B2698610 3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951954-75-9

3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2698610
CAS RN: 951954-75-9
M. Wt: 397.427
InChI Key: ALHNYJQBZYRHBJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a chromeno[8,7-e][1,3]oxazin-4(8H)-one group, which is a type of heterocyclic compound. It also contains methoxy groups (OCH3) and an ethyl group (C2H5) attached to different positions on the molecule .

Scientific Research Applications

Photodimerization and Thermal Behavior

A closely related compound, 4-methyl-9-p-tolyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, demonstrates interesting properties such as photodimerization and thermal ring-opening reactions. These behaviors are critical for understanding polymer chemistry and materials science, offering insights into the design of thermally curable monomers with potential applications in polymer synthesis and photolithography. This compound's photodimerization reaction, under UV exposure, and its thermal ring-opening behavior, indicative of its potential as a smart material that responds to environmental stimuli, have been documented in the research conducted by Kiskan and Yagcı (Kiskan & Yagcı, 2007).

Allelochemicals in Agriculture

Further, the study of compounds with the benzoxazine core, such as the mentioned chemical, extends into the field of agriculture, particularly in the synthesis and application of allelochemicals. These compounds, including benzoxazinones and their derivatives, are known for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. Research into the isolation, synthesis, and ecological roles of these compounds underlines their potential utility in developing natural herbicides and pesticides, contributing to sustainable agricultural practices. Macias et al. have extensively reviewed these applications, highlighting the agronomic utility and synthetic methodologies for obtaining these compounds in significant quantities for research and application (Macias et al., 2006).

Crystal Structures and Electrochemical Properties

Another area of interest is the study of dihydro-benzoxazine dimer derivatives, focusing on their crystal structures and electrochemical properties. These investigations are essential for understanding the molecular interactions and stability of these compounds under various conditions, which is crucial for their application in material science, catalysis, and electrochemical devices. The work by Suetrong et al. on dihydro-benzoxazine dimer derivatives sheds light on how chemical functionalities influence their crystal structures and electrochemical behavior, providing a foundation for developing new materials with tailored properties (Suetrong et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not known, as it does not appear to be a well-studied substance. It’s possible that the compound could have biological activity, given the presence of functional groups often found in bioactive compounds .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Given the lack of information about this compound, future research could focus on elucidating its synthesis, physical and chemical properties, and potential applications. It could be of interest in fields such as medicinal chemistry, given the presence of functional groups often found in bioactive compounds .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-25-9-8-23-11-16-18(29-13-23)7-5-15-21(24)17(12-28-22(15)16)14-4-6-19(26-2)20(10-14)27-3/h4-7,10,12H,8-9,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHNYJQBZYRHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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